BENGHE Foundational & Exploratory

Check Availability & Pricing

thermodynamic properties and stability of D-
sorbose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-sorbose

Cat. No.: B7821124

An In-depth Technical Guide on the Thermodynamic Properties and Stability of D-Sorbose

Introduction

D-Sorbose, a ketohexose monosaccharide, is a significant carbohydrate in various industrial
and research applications. As an epimer of D-fructose, its unique stereochemistry governs its
physical and chemical properties. Notably, L-Sorbose, its enantiomer, serves as a crucial
intermediate in the industrial synthesis of Vitamin C (ascorbic acid).[1] An understanding of the
thermodynamic properties and stability of D-Sorbose is paramount for professionals in drug
development, biochemistry, and food science, as these parameters dictate its behavior in
physiological systems, reaction kinetics, and storage longevity.

This technical guide provides a comprehensive overview of the thermodynamic landscape and
stability profile of D-Sorbose, presenting quantitative data, detailed experimental protocols,
and visual representations of relevant processes to support researchers and scientists.

Section 1: Thermodynamic Properties of D-Sorbose

The thermodynamic properties of a compound define its energy state and its propensity to
undergo chemical or physical transformations. For chiral molecules like sorbose, the standard
thermodynamic properties of the D- and L-enantiomers are identical.[2][3] Therefore, data
reported for L-Sorbose can be confidently applied to D-Sorbose.

Key thermodynamic quantities include:
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» Enthalpy of Formation (AfH®): The change in enthalpy when one mole of the compound is
formed from its constituent elements in their standard states.

e Gibbs Free Energy of Formation (AfG°): The maximum amount of non-expansion work that
can be extracted from the formation reaction at constant temperature and pressure. Itis a
key indicator of a compound's thermodynamic stability.[4][5]

o Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecules in

the substance.

o Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of a

substance by one degree Kelvin.
The following tables summarize the key thermodynamic and phase transition data for sorbose.

Table 1: Standard Thermodynamic Properties of Sorbose (Solid Crystalline State)

Property Value Units Method Reference
Enthalpy of Combustion

Formation -1271.5 £ 0.50 kJ/imol Calorimetry [6]
(AfH°solid) (Cch)

Enthalpy of Combustion

Combustion -2804.5+0.4 kJ/mol Calorimetry [6]
(AcH°®solid) (Cch)

Standard Molar ) )
Adiabatic
Entropy 220.9 J/mol-K . [6]
_ Calorimetry
(S°solid,1 bar)

| Heat Capacity (Cp,solid) | 228.61 | J/mol-K | Adiabatic Calorimetry (at 295.9 K) |[6] |
Note: Data is for L-Sorbose but is applicable to D-Sorbose.

Table 2: Phase Transition Data for Sorbose
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Property Value Units Method Reference
Melting Point
165 °C N/A [1]
(Tm)
Enthalpy of Adiabatic
) 0.6012 kJ/mol ) [6]
Fusion (AfusH®) Calorimetry

Phase Transition

Adiabatic

Temperature 199.22 K ] [6]
Calorimetry

(Ttrs)

Enthalpy of

N Adiabatic

Phase Transition  0.6012 kJ/mol ] [6]
Calorimetry

(AtrsH)

| Entropy of Phase Transition (AtrsS) | 3.02 | J/mol-K | Adiabatic Calorimetry |[6] |

Note: The phase transition at 199.22 K is a reversible, order-disorder type transition between
two crystalline forms (Il - 1).[6][7]

Section 2: Stability of D-Sorbose

The stability of D-Sorbose is influenced by its chemical environment (pH, solvent) and physical
conditions (temperature).

Chemical Stability and Tautomerism

In aqueous solutions, D-Sorbose exists in a dynamic equilibrium between multiple isomeric

forms, a phenomenon known as mutarotation.[8] This includes the open-chain keto form and
various cyclic hemiketals: five-membered furanose rings and six-membered pyranose rings,

each with o and 3 anomers.[8] The pyranose form is generally predominant. This tautomeric
complexity is crucial for its chemical reactivity and biological interactions.
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Tautomeric equilibrium of D-Sorbose in solution.

Influence of pH and Temperature

Like most monosaccharides, the stability of D-Sorbose is highly dependent on pH and

temperature.

e pH: Dextrose solutions, as a reference, are most stable at a slightly acidic pH of around 4.[9]
In highly acidic or alkaline conditions, sugars undergo degradation, including caramelization
and other browning reactions.[9][10] It is expected that D-Sorbose follows a similar trend.

o Temperature: Increased temperature accelerates degradation reactions.[10] Thermal stability
studies on the related monosaccharide D-mannose show decomposition beginning at
temperatures above 462 K (189°C).[11] D-Sorbose is expected to be thermally stable up to
its melting point in the solid state, but degradation in solution can occur at lower
temperatures, especially with prolonged heating.[10][11]

Section 3: Biological Interactions and Metabolic
Pathways
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D-Sorbose is not just an inert chemical; it interacts with biological systems in ways relevant to
drug development and nutrition.

Inhibition of Disaccharidase Activity

Research has shown that D-Sorbose can act as an inhibitor of disaccharidases in the small
intestine, particularly sucrase.[12] By inhibiting the enzyme that breaks down sucrose into
glucose and fructose, D-Sorbose can suppress postprandial blood glucose and insulin spikes.
[8][12] The inhibition of sucrase by D-Sorbose has been identified as uncompetitive.[12]
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Mechanism of D-Sorbose inhibition of sucrase.

Biotechnological Production

In industrial biotechnology, L-Sorbose is produced from D-Sorbitol using microorganisms like
Gluconobacter oxydans.[13][14] This biotransformation is catalyzed by the membrane-bound
enzyme sorbitol dehydrogenase (SLDH).[13][15] Understanding this pathway is crucial for
optimizing the production of this key Vitamin C precursor.
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Biotransformation of D-Sorbitol to L-Sorbose.
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Section 4: Experimental Methodologies

Accurate determination of thermodynamic data relies on precise and well-defined experimental
protocols. Calorimetry is the primary technique used to measure the heat changes associated
with physical and chemical processes.[16][17]

Experimental Workflow for Calorimetric Analysis

A typical workflow for the thermodynamic analysis of a carbohydrate like D-Sorbose involves
careful sample preparation, precise measurement using one or more calorimetric techniques,
and rigorous data analysis.

Bomb Calorimetry
(for AcH®)
Adiabatic Calorimetry
(for Cp)

DSC
(for Tm, AfusH)

Sample Preparation

- High Purity D-Sorbose (>99%) - . .
S i By 412 »| Calorimetric Measurement

- Crystalline solid sample

Thermodynamic Properties
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A4
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General workflow for calorimetric analysis of D-Sorbose.

Protocol 1: Determination of Heat Capacity by Adiabatic
Calorimetry

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://akjournals.com/view/journals/10973/28/1/article-p95.pdf
https://pressbooks.calstate.edu/nutritionandfitness/chapter/calorimetry/
https://www.benchchem.com/product/b7821124?utm_src=pdf-body
https://www.benchchem.com/product/b7821124?utm_src=pdf-body-img
https://www.benchchem.com/product/b7821124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Principle: This method measures the heat capacity of a substance by introducing a known
amount of heat to the sample in a thermally isolated (adiabatic) environment and measuring
the corresponding temperature increase.

o Apparatus: An adiabatic calorimeter, typically a Quantum Design Physical Property
Measurement System (PPMS) for low temperatures, coupled with a high-precision
thermometer and heater.[7][11]

e Procedure:

o A precisely weighed, high-purity crystalline sample of D-Sorbose is sealed in a sample
holder.[11]

o The sample holder is placed within the calorimeter, which is then evacuated to high
vacuum to minimize heat exchange with the surroundings.

o The sample is cooled to the lowest desired temperature (e.g., ~10 K).[7]

o A known gquantity of electrical energy (heat) is supplied to the sample, and the resulting
temperature rise is meticulously recorded.

o Measurements are taken at small, incremental temperature steps across the entire
desired range (e.g., 10 K to 330 K).[7]

o Data Analysis: The heat capacity (Cp) at each temperature is calculated using the formula:
Cp = (AQ/ AT) / n, where AQ is the heat added, AT is the temperature change, and n is the
number of moles of the sample.

Protocol 2: Determination of Enthalpy of Combustion
using a Bomb Calorimeter

 Principle: The sample is completely combusted in an excess of oxygen within a constant-
volume container (the "bomb"). The heat released by the combustion reaction is absorbed by
a surrounding water bath, and the temperature change of the water is used to calculate the
enthalpy of combustion.[18]
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e Apparatus: A high-pressure bomb calorimeter, an oxygen source, a precision thermometer,
and a sample press.

e Procedure:

o

A pellet of a known mass of D-Sorbose is prepared.

o The pellet is placed in the sample holder inside the bomb, with a fuse wire in contact with
it.

o The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).

o The bomb is submerged in a known volume of water in the calorimeter's insulated
container.

o The initial temperature of the water is recorded.
o The sample is ignited by passing an electric current through the fuse wire.

o The final, maximum temperature of the water is recorded after combustion is complete.
[18]

o Data Analysis: The heat released is calculated from the temperature rise of the water and the
known heat capacity of the calorimeter system. This value is then used to determine the
standard enthalpy of combustion (AcH®) in kJ/mol. The enthalpy of formation (AfH°) can then
be calculated using Hess's Law.

Protocol 3: Analysis of Thermal Transitions by
Differential Scanning Calorimetry (DSC)

e Principle: DSC measures the difference in heat flow required to increase the temperature of
a sample and a reference pan as a function of temperature. Peaks in the heat flow signal
indicate thermal events such as melting, crystallization, or other phase transitions.[19]

e Apparatus: A differential scanning calorimeter.

e Procedure:
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o Asmall, accurately weighed amount of D-Sorbose (e.g., 5-10 mg) is sealed in an
aluminum sample pan. An empty, sealed pan is used as a reference.

o The sample and reference pans are placed in the DSC cell.

o The cell is heated at a constant, controlled rate (e.g., 10 K/min) under an inert atmosphere
(e.g., nitrogen).[11]

o The differential heat flow between the sample and reference is recorded as a function of
temperature.

e Data Analysis:
o Melting Point (Tm): Determined from the onset or peak of the endothermic melting peak.
o Enthalpy of Fusion (AfusH): Calculated by integrating the area of the melting peak.

o Phase Transitions: Other endothermic or exothermic peaks indicate solid-solid phase
transitions, and their corresponding temperatures and enthalpies can be similarly
determined.[7]

Conclusion

The thermodynamic properties and stability of D-Sorbose are well-defined by its molecular
structure and are critical to its application in scientific and industrial fields. Its standard enthalpy
of formation is approximately -1271.5 kJ/mol, and it undergoes a reversible solid-state phase
transition at 199.22 K before melting at 165°C.[1][6] In solution, its stability is governed by a
complex tautomeric equilibrium and is sensitive to pH and temperature. The biological activity
of D-Sorbose, particularly its ability to inhibit sucrase, highlights its potential in nutritional
science and drug development.[12] The precise measurement of these properties through
established calorimetric techniques provides the fundamental data necessary for process
optimization, formulation development, and biochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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